4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the chlorophenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Formation of the benzamide moiety: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile
Uniqueness
4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or physical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H15BrClN3O |
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Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H15BrClN3O/c1-13-3-2-12-26-19(13)24-18(14-6-10-17(23)11-7-14)20(26)25-21(27)15-4-8-16(22)9-5-15/h2-12H,1H3,(H,25,27) |
InChI Key |
OFHBBMSIGVGCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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